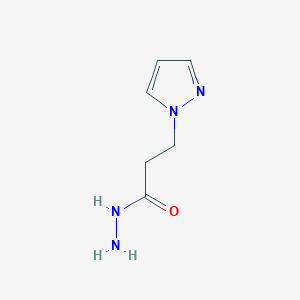

3-(1H-Pyrazol-1-yl)propanohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrazol-1-ylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c7-9-6(11)2-5-10-4-1-3-8-10/h1,3-4H,2,5,7H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZLTYISUNMPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672494 | |

| Record name | 3-(1H-Pyrazol-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177300-40-1 | |

| Record name | 3-(1H-Pyrazol-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrazolyl Propanohydrazides

Established Synthetic Routes to 3-(1H-Pyrazol-1-yl)propanohydrazide Core Structure

The formation of the fundamental this compound structure is primarily achieved through methods that unite a pyrazole (B372694) moiety with a propanohydrazide side chain.

Reactions Involving Pyrazole Derivatives and Hydrazine (B178648) Sources

A common and direct approach involves the reaction of a pyrazole-containing precursor, often an ester or an activated carboxylic acid, with a hydrazine source. For instance, the synthesis of N-propananilide derivatives bearing a pyrazole ring has been accomplished by reacting 1H-pyrazole with propananilide intermediates in dimethylformamide. nih.govturkjps.org This method highlights the nucleophilic substitution reaction where the pyrazole nitrogen attacks an electrophilic carbon, leading to the formation of the N-C bond that links the pyrazole ring to the propanoyl group. Subsequent reaction with hydrazine hydrate (B1144303) would then convert the resulting ester or amide to the desired propanohydrazide.

Another established method is the Michael addition of pyrazole to an α,β-unsaturated carbonyl compound. For example, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has been synthesized by the reaction of 3,5-dimethylpyrazole (B48361) with acrylamide. nih.gov This reaction proceeds via the addition of the pyrazole's NH group across the double bond of the acrylamide. The resulting propanamide can then be converted to the corresponding propanohydrazide.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.govmdpi.commdpi.com This method, famously known as the Knorr pyrazole synthesis, can be adapted to generate the pyrazolyl propanohydrazide scaffold. mdpi.com

The process can be envisioned in a multi-step sequence where a suitable 1,3-dicarbonyl compound is first reacted with a hydrazine derivative bearing a protected or masked propanohydrazide functionality. The cyclization to form the pyrazole ring would be followed by deprotection or unmasking of the hydrazide group. The regioselectivity of the cyclocondensation is a critical factor, influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the hydrazine derivative. mdpi.com For instance, the reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to a mixture of regioisomers. nih.gov

Synthesis of Pyrazolyl-Substituted Propanohydrazide Intermediates

A key intermediate is ethyl 3-(1H-pyrazol-1-yl)propanoate. This compound can be synthesized through the Michael addition of pyrazole to ethyl acrylate. This reaction provides a straightforward route to a stable precursor that contains the complete carbon skeleton of the desired side chain. The ester functionality of this intermediate can then be readily converted to the hydrazide by reaction with hydrazine hydrate.

Another strategy involves the synthesis of pyrazole-3-carboxylates or pyrazole-4-carboxylates, which can then be elaborated to the propanohydrazide. For example, 5-amino-1H-pyrazole-4-carboxamides can be synthesized from the cyclocondensation of suitable precursors. mdpi.com While not a direct route to a propanohydrazide, this highlights the synthesis of pyrazoles with functional groups that can be chemically manipulated.

Strategies for Derivatization of the this compound Scaffold

Once the core this compound structure is obtained, it can be further modified to generate a library of derivatives. This is often done to explore structure-activity relationships for various biological applications.

Formation of Hydrazone Derivatives from the Hydrazide Moiety

The hydrazide functional group is a versatile handle for derivatization. A common reaction is the condensation of the hydrazide with various aldehydes and ketones to form hydrazone derivatives. nih.govnih.gov This reaction is typically carried out under mild acidic or basic conditions and provides a simple method to introduce a wide range of substituents. The resulting hydrazones often exhibit a broad spectrum of biological activities. nih.gov

For example, novel hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid have been synthesized and shown to possess antimicrobial properties. nih.gov This demonstrates the utility of the hydrazone linkage in creating biologically active molecules.

Table 1: Examples of Hydrazone Derivatives from Pyrazolyl Hydrazides

| Starting Hydrazide | Aldehyde/Ketone | Resulting Hydrazone Derivative |

| This compound | Benzaldehyde | N'-Benzylidene-3-(1H-pyrazol-1-yl)propanohydrazide |

| This compound | Acetone | N'-(Propan-2-ylidene)-3-(1H-pyrazol-1-yl)propanohydrazide |

| This compound | 4-Nitrobenzaldehyde | N'-(4-Nitrobenzylidene)-3-(1H-pyrazol-1-yl)propanohydrazide |

This table is illustrative and provides examples of potential hydrazone derivatives.

Substitution Reactions on the Pyrazole Ring (e.g., Bromination)

The pyrazole ring itself can undergo substitution reactions, allowing for further diversification of the scaffold. The C4 position of the pyrazole ring is particularly susceptible to electrophilic substitution due to the electron-donating nature of the nitrogen atoms. pharmaguideline.com

A common electrophilic substitution is bromination. The reaction of a pyrazole derivative with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, can introduce a bromine atom at the C4 position. A known compound, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanehydrazide, illustrates this type of derivatization. nih.gov This brominated derivative could then serve as a key intermediate for further functionalization through cross-coupling reactions.

Functionalization of the Propano Chain

The propano chain in this compound offers several sites for functionalization, allowing for the synthesis of a diverse range of derivatives. The primary locations for modification are the aliphatic carbon-hydrogen (C-H) bonds of the propane (B168953) linker and the terminal hydrazide group.

C-H Functionalization: Recent advances in transition metal-catalyzed C-H activation provide a powerful tool for the direct functionalization of unactivated alkyl groups. rsc.org These methods can theoretically be applied to the propano chain. For instance, palladium-catalyzed reactions are known to facilitate the arylation, alkylation, and alkynylation of C(sp³)–H bonds, typically directed by a nearby functional group. rsc.org In the context of this compound, the hydrazide or pyrazole moieties could serve as directing groups to achieve site-selective functionalization at the α, β, or γ positions of the propano chain. Similarly, gold-catalyzed carbene transfer reactions have been shown to enable multiple C-H functionalization events on electron-rich heterocyclic systems, suggesting a potential route for modifying the propano linker. nih.gov

Reactions of the Hydrazide Moiety: The hydrazide group (-CONHNH₂) is a versatile functional handle for elaboration. It can readily react with aldehydes and ketones to form stable hydrazones. These hydrazones are not merely derivatives but key intermediates for further transformations, particularly cyclization reactions.

Furthermore, the hydrazide itself can be a precursor to other functional groups. For example, peptide hydrazides have been converted to their corresponding thioesters via an acyl pyrazole intermediate, a transformation that leverages the reactivity of the hydrazide in the presence of dicarbonyl compounds. nih.gov This highlights a pathway to modify the terminal end of the propanohydrazide, converting it into a more reactive acylating agent for further conjugation. Studies on other alkylhydrazides have shown that the N-H bonds can participate in reactions like cobalt-catalyzed hydrohydrazination of olefins, suggesting another potential avenue for derivatization. epfl.chcapes.gov.br

Cyclization Reactions to Form Fused Heterocyclic Systems

The propanohydrazide moiety is a valuable building block for synthesizing more complex, fused heterocyclic systems. The terminal hydrazide group provides the necessary nucleophilic nitrogen atoms to participate in intramolecular or intermolecular cyclization reactions.

A common strategy involves the initial condensation of the hydrazide with a suitable carbonyl compound to form a hydrazone, which then undergoes cyclization. For example, hydrazones derived from 3-hydrazono-1,1,1-trifluoro-2-alkanones have been shown to undergo acid-catalyzed cyclization to form 6-trifluoromethyl-3,6-dihydro-2H- nih.govnih.govresearchgate.netoxadiazines. clockss.org This type of reaction, when applied to a pyrazolyl propanohydrazide derivative, would result in a pyrazole substituent appended to a fused oxadiazine ring system.

Similarly, versatile reagents like cyanoacetohydrazide, which contains multiple functional groups, demonstrate the vast potential of hydrazides in heterocyclic synthesis. researchgate.net The hydrazide group, in concert with other functionalities, can be used to construct a wide array of condensed heterocycles. Following this logic, the hydrazide of this compound can be reacted with bifunctional reagents to construct new rings. For instance, reaction with β-ketoesters or dicarbonyl compounds can lead to the formation of new five- or six-membered heterocyclic rings, such as pyrazoles, pyridazinones, or triazines, fused or linked to the parent pyrazolyl-propane backbone.

One study demonstrated a one-pot, four-component reaction where a hydrazino group first undergoes cyclocondensation to form a pyrazole ring, followed by reactions of other functional groups on the starting molecule to build a fused dihydrothiadiazine ring. This showcases a modular approach where the pyrazolyl hydrazide core can be elaborated into complex, multi-ring structures.

Catalytic and Green Chemistry Approaches in Pyrazolyl Hydrazide Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. The synthesis of pyrazole derivatives, including those derived from hydrazides, has benefited significantly from the development of catalytic and green chemistry approaches. These methods often offer advantages such as shorter reaction times, higher yields, milder reaction conditions, and the avoidance of hazardous solvents and reagents. researchgate.net

Key strategies in the green synthesis of pyrazoles from hydrazines or hydrazides include:

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate the condensation of hydrazines/hydrazides with 1,3-dicarbonyl compounds, often leading to excellent yields in a matter of minutes. pharmacognosyjournal.netsci-hub.se

Use of Green Catalysts: A variety of catalysts have been employed to promote pyrazole synthesis under green conditions. These include simple, inexpensive salts like ammonium (B1175870) chloride, as well as more sophisticated nanocatalysts. pharmacophorejournal.com For example, ZnO-modified nanoclinoptilolite and cobalt oxide nanoparticles have been used for the efficient synthesis of pyrazole derivatives. researchgate.netpharmacognosyjournal.net

Solvent-Free and Aqueous Reactions: Conducting reactions in water or under solvent-free conditions represents a significant step towards greener synthesis. researchgate.net Several protocols have been developed for the synthesis of pyranopyrazoles and other pyrazole derivatives that utilize water as the solvent or involve reactions between neat reagents, sometimes facilitated by ball-milling. researchgate.netrsc.org

The table below summarizes various green and catalytic methods reported for the synthesis of pyrazole derivatives, which are applicable to the reaction of hydrazides.

| Catalyst/Condition | Reagents | Product Type | Key Advantages |

| Microwave Irradiation / K₂CO₃ | α,β-Unsaturated Ketone, Tosylhydrazide | 3,5-Disubstituted-1H-pyrazoles | Solvent-free, short reaction times, high yields. nih.gov |

| Nano Cobalt Oxide / Microwave | α,β-Diketones, Hydrazine Hydrate | α,β-Hydrazide Pyrazoles | Green solvent, rapid, excellent yields. pharmacognosyjournal.net |

| ZnO Nanocatalyst | Cinnamaldehydes, Hydrazine Hydrate | Substituted Pyrazoles | Solvent-free, microwave-assisted, potent method. pharmacophorejournal.com |

| Ball-Milling | Aromatic Carbohydrazides, 1,3-Diketones | N-Acyl Pyrazoles | Solvent-free, reproducible, good yields. rsc.org |

These methodologies demonstrate a clear trend towards more sustainable practices in heterocyclic chemistry, directly applicable to the synthesis of compounds like this compound.

Adaptation of Classical Heterocyclic Syntheses (e.g., Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry and is a highly relevant method for preparing pyrazole-containing compounds. The classical reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound (such as a β-ketoester) under acidic or thermal conditions. youtube.com

This reaction is directly adaptable for use with hydrazides like this compound. In this context, the propanohydrazide would serve as the hydrazine component. The reaction mechanism proceeds through the initial formation of a hydrazone intermediate with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazole ring.

A notable modern adaptation of this chemistry involves the reaction of C-terminal peptide hydrazides with acetylacetone. nih.gov This reaction proceeds smoothly to form a stable peptide acyl-pyrazole. This demonstrates that the Knorr condensation is not only feasible but also highly efficient for acyl hydrazide substrates. The resulting N-acyl pyrazole is a stable, activated species that can be used for further chemical transformations, such as conversion to a thioester for native chemical ligation. nih.gov This adaptation highlights the robustness and versatility of the Knorr synthesis, providing a reliable and powerful method for incorporating the 3-(1H-pyrazol-1-yl)propanoyl moiety into new pyrazole-based structures.

Chemical Reactivity and Transformations of 3 1h Pyrazol 1 Yl Propanohydrazide Derivatives

Reactivity of the Hydrazide Functional Group

The hydrazide moiety (-CONHNH2) is a critical determinant of the molecule's reactivity, possessing both nucleophilic and electrophilic characteristics and undergoing specific transformations such as reduction and tautomerism.

Nucleophilic and Electrophilic Characteristics

The hydrazide functional group exhibits both nucleophilic and electrophilic properties. The terminal nitrogen atom (NH2) of the hydrazide is nucleophilic due to the presence of a lone pair of electrons. researchgate.netacs.org This allows it to react with various electrophiles. For instance, hydrazides can react with aldehydes and ketones to form hydrazones, a reaction of significant utility in the synthesis of various heterocyclic compounds. nih.gov The high nucleophilicity of hydrazine (B178648) and its derivatives is a known phenomenon, sometimes referred to as the alpha-effect, although the extent of this effect can be debated. researchgate.netacs.org

Conversely, the carbonyl carbon of the hydrazide group is electrophilic and can be attacked by strong nucleophiles. However, the nucleophilicity of the adjacent nitrogen atom can influence this reactivity. Studies have shown that hydrazides can be cleaved under certain conditions, for example, through hydrazinolysis accelerated by ammonium (B1175870) salts, to yield corresponding acyl hydrazides and amines. nih.gov

The reactivity of hydrazines is influenced by substitution. Methyl groups can increase the reactivity at the α-position while decreasing it at the β-position. acs.org In the context of 3-(1H-pyrazol-1-yl)propanohydrazide, the pyrazole (B372694) ring and the propyl linker will electronically and sterically influence the reactivity of the hydrazide group.

Reduction Reactions of the Hydrazide Moiety

The hydrazide group can undergo reduction. A common transformation is the reduction of the carbonyl group. For instance, the Wolff-Kishner reduction, which converts ketones to methylene (B1212753) groups, proceeds through a hydrazone intermediate. organicchemistrydata.orglibretexts.org While this reaction is typically associated with ketones and aldehydes, the underlying principles involve the transformation of a C=N bond. organicchemistrydata.org

The reduction of the hydrazide itself can be achieved using various reducing agents. Diborane has been reported to reduce both cyclic and acyclic hydrazides. acs.org Another mild method for reduction, synthetically equivalent to the Wolff-Kishner reaction, is the reduction of tosylhydrazones with sodium borohydride (B1222165) or sodium cyanoborohydride. organicchemistrydata.org These reactions ultimately lead to the cleavage of the N-N bond or reduction of the carbonyl group, depending on the specific conditions and substrate.

Tautomerism Considerations (e.g., Keto-Enol, Amido-Iminol)

Hydrazides can exhibit tautomerism, a phenomenon where isomers are interconverted through the migration of a proton. youtube.com The most relevant forms for hydrazides are amido-iminol and keto-enol tautomerism.

Amido-Iminol Tautomerism: The hydrazide can exist in equilibrium between the amido form (containing the -CONHNH2 group) and the iminol form (containing the -C(OH)=NNH2 group). researchgate.net The iminol form possesses a carbon-nitrogen double bond, a characteristic feature of Schiff bases. researchgate.net This tautomerism is crucial as the iminol form can exhibit different reactivity, for instance, the cyclization to form pyridone rings is thought to proceed through the iminol tautomer due to the low nucleophilicity of the amide nitrogen in the amido form. researchgate.net

Keto-Enol Tautomerism: While more commonly associated with ketones and aldehydes, the principles of keto-enol tautomerism can be extended to the hydrazide moiety, particularly in reactions where the α-carbon to the carbonyl group is involved. libretexts.orglibretexts.orgmasterorganicchemistry.com The keto form contains the C=O bond, while the enol form contains a C=C double bond and a hydroxyl group. libretexts.org The equilibrium generally favors the keto form for simple carbonyl compounds. masterorganicchemistry.com However, factors such as conjugation, hydrogen bonding, and aromaticity can stabilize the enol form. masterorganicchemistry.com In the case of this compound, the presence of the pyrazole ring could potentially influence this equilibrium.

| Tautomeric Form | Key Structural Feature | Implication for Reactivity |

| Amido | -CONHNH2 | Standard hydrazide reactivity. |

| Iminol | -C(OH)=NNH2 | Increased nucleophilicity of the nitrogen, can participate in cyclization reactions. |

| Keto | C=O | Electrophilic carbonyl carbon. |

| Enol | C=C-OH | Nucleophilic α-carbon. |

Chemical Behavior of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms, which imparts it with a unique set of reactive properties. chemicalbook.comguidechem.com

Reactivity at Nitrogen Atoms (N1, N2)

The pyrazole ring has two distinct nitrogen atoms: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). chemicalbook.comguidechem.com The N1 nitrogen is acidic and can be deprotonated by a base to form an anion, while the N2 nitrogen is basic and can be protonated. nih.gov

The lone pair of electrons on the N2 atom is in an sp2 hybrid orbital in the plane of the ring and is responsible for the basicity of pyrazole. chemicalbook.comguidechem.com This nitrogen can act as a nucleophile and participate in reactions such as N-alkylation. Reaction of pyrazole with an alkyl halide can lead to the formation of an N-alkyl pyrazolium (B1228807) salt, which can then lose a proton to yield an N-alkyl pyrazole. rrbdavc.org Further reaction can lead to a 1,2-dialkylpyrazolium salt. rrbdavc.org

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is considered a π-excessive aromatic system, making it susceptible to electrophilic aromatic substitution. nih.gov The presence of the two nitrogen atoms deactivates the ring towards electrophilic attack compared to benzene (B151609), but it is still more reactive than pyridine. gcwgandhinagar.comyoutube.com

The position of electrophilic attack is highly regioselective. Due to the electron-withdrawing nature of the nitrogen atoms, the electron density is reduced at the C3 and C5 positions, leaving the C4 position as the most electron-rich and therefore the most favorable site for electrophilic substitution. chemicalbook.comguidechem.comnih.gov Attack at C3 or C5 would generate a highly unstable intermediate with a positive charge on an electronegative nitrogen atom. rrbdavc.org

Common electrophilic substitution reactions such as nitration, sulfonation, and halogenation occur preferentially at the C4 position. However, under strongly acidic conditions where the pyrazole ring is protonated to form a pyrazolium cation, electrophilic substitution can be directed to the C3 position. chemicalbook.comguidechem.com

| Position | Reactivity towards Electrophiles | Rationale |

| C4 | Most reactive | Highest electron density. chemicalbook.comguidechem.com |

| C3/C5 | Less reactive | Lower electron density due to proximity to electronegative nitrogen atoms. chemicalbook.comguidechem.com |

Influence of Substituents on Pyrazole Ring Reactivity

The reactivity of the pyrazole ring in this compound derivatives is significantly modulated by the nature of the substituents attached to it. The pyrazole ring itself is an aromatic heterocycle with two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. pharmajournal.net This arrangement makes the ring susceptible to both electrophilic and nucleophilic attack, and the regioselectivity of these reactions is heavily dependent on the electronic properties of any substituents.

Electron-donating groups (EDGs) attached to the carbon atoms of the pyrazole ring increase the electron density of the ring, thereby enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring less reactive towards electrophiles but more susceptible to nucleophilic attack.

The position of the substituent also plays a crucial role. For instance, a substituent at the C3 or C5 position will have a more pronounced electronic influence on the nitrogen atoms compared to a substituent at the C4 position. The acidity of the pyrrole-like NH group can also be influenced by substituents; electron-donating groups have been shown to increase this acidity. mdpi.com

| Substituent Type | Position on Pyrazole Ring | Expected Influence on Reactivity |

| Electron-Donating Group (e.g., -CH₃, -OCH₃) | C3, C5 | Increased reactivity towards electrophiles. |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | C3, C5 | Decreased reactivity towards electrophiles; increased susceptibility to nucleophilic attack. |

| Electron-Donating Group (e.g., -CH₃, -OCH₃) | C4 | Moderate increase in reactivity towards electrophiles. |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | C4 | Moderate decrease in reactivity towards electrophiles. |

These substituent effects are fundamental in guiding the synthesis of more complex molecules derived from this compound, as they can direct the course of cyclization, condensation, and substitution reactions. researchgate.netnih.gov

Formation of Coordination Complexes

The this compound scaffold contains multiple donor atoms (the two nitrogen atoms of the pyrazole ring and the nitrogen and oxygen atoms of the hydrazide group), making it an excellent ligand for the formation of coordination complexes with various metal ions. The mode of coordination can vary depending on the metal ion, the reaction conditions, and the presence of substituents on the ligand.

The pyridine-like nitrogen of the pyrazole ring is a primary site for coordination. The hydrazide moiety can also chelate to a metal center through the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered ring. This chelation enhances the stability of the resulting complex.

Research on similar pyrazole-containing ligands has shown that they can form complexes with a wide range of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). The geometry of these complexes can range from square planar and tetrahedral to octahedral, depending on the coordination number of the metal and the stoichiometry of the ligand.

| Metal Ion | Potential Coordination Sites | Possible Complex Geometry |

| Copper(II) | Pyridine-like N, Hydrazide (O, N) | Square Planar, Octahedral |

| Nickel(II) | Pyridine-like N, Hydrazide (O, N) | Octahedral |

| Cobalt(II) | Pyridine-like N, Hydrazide (O, N) | Tetrahedral, Octahedral |

| Zinc(II) | Pyridine-like N, Hydrazide (O, N) | Tetrahedral |

The formation of these coordination complexes can significantly alter the physicochemical and biological properties of the parent ligand, leading to applications in catalysis, materials science, and medicinal chemistry.

Transformation Pathways to Other Organic Structures

The reactive nature of the this compound molecule allows for its transformation into a variety of other organic structures, particularly other heterocyclic systems. The hydrazide functional group is a key player in these transformations, readily undergoing condensation and cyclization reactions with suitable electrophiles.

One common transformation involves the reaction of the hydrazide with 1,3-dicarbonyl compounds or their equivalents to form new heterocyclic rings. For example, reaction with a β-diketone can lead to the formation of a new pyrazole ring, resulting in a bis-pyrazole derivative. Similarly, reaction with α,β-unsaturated ketones can yield pyrazoline derivatives.

The hydrazide can also be acylated or sulfonylated at the terminal nitrogen, providing a route to a wide range of N-substituted derivatives. Intramolecular cyclization reactions are also possible, particularly if a suitable electrophilic center is introduced into the molecule. For instance, the hydrazide can be converted to a hydrazone, which can then undergo cyclization to form triazole or thiadiazole rings, depending on the reagent used.

| Reagent | Resulting Structure | Type of Reaction |

| β-Diketone | Bis-pyrazole derivative | Condensation/Cyclization |

| α,β-Unsaturated Ketone | Pyrazoline derivative | Michael Addition/Cyclization |

| Isothiocyanate | Thiosemicarbazide, then Triazole or Thiadiazole | Addition/Cyclization |

| Carbon disulfide | Dithiocarbazate, then Thiadiazole | Addition/Cyclization |

| Acyl Halide | N-Acylhydrazide derivative | Acylation |

These transformations highlight the versatility of this compound as a building block in organic synthesis, enabling the creation of a diverse library of new compounds with potentially interesting chemical and biological properties. asianpubs.orgresearchgate.net

Coordination Chemistry of Pyrazolyl Propanohydrazide Ligands

Ligand Design and Coordination Modes of 3-(1H-Pyrazol-1-yl)propanohydrazide

The structure of this compound, featuring a pyrazole (B372694) ring linked to a propanohydrazide chain, suggests a versatile and potentially multidentate ligand. Its coordination behavior is dictated by the interplay of the different donor atoms present in the molecule.

The primary chelation sites in this compound are the N2 nitrogen atom of the pyrazole ring and the terminal amino group and carbonyl oxygen of the hydrazide moiety. The N1 nitrogen of the pyrazole is typically involved in the linkage to the propanohydrazide arm and is thus generally not available for coordination. The N2 nitrogen, with its available lone pair of electrons, is a common coordination site for pyrazole-based ligands. researchgate.net

The hydrazide group (-CONHNH2) introduces two additional potential donor sites: the carbonyl oxygen and the terminal amino nitrogen. The coordination of the hydrazide moiety can occur in a neutral or deprotonated (enol) form. In the neutral form, coordination can occur through the carbonyl oxygen or the amino nitrogen. Upon deprotonation of the amide proton, the resulting enolate form offers a delocalized N-C-O system, which can chelate to a metal ion through the enolic oxygen and the imine nitrogen. This dual nature of the hydrazide group allows for different binding modes depending on the reaction conditions, such as pH and the nature of the metal ion.

The combination of the pyrazole and hydrazide units within the same molecule imparts a multidentate character to this compound. It can potentially act as a bidentate or a bridging ligand.

As a bidentate ligand, it can form a chelate ring by coordinating to a metal center through two donor atoms. A likely bidentate coordination mode would involve the N2 atom of the pyrazole ring and the carbonyl oxygen or the terminal amino nitrogen of the hydrazide group. The formation of a stable five- or six-membered chelate ring would be a driving force for this type of coordination.

Furthermore, the ligand can act as a bridging ligand, connecting two or more metal centers. This can be achieved if the pyrazole and hydrazide moieties coordinate to different metal ions. For instance, the pyrazole N2 atom could bind to one metal center, while the hydrazide group coordinates to another, leading to the formation of polynuclear complexes or coordination polymers.

Complexation with Transition Metals

The coordination of this compound with transition metals is expected to result in a variety of complexes with different geometries and properties, influenced by the electronic configuration and preferred coordination number of the metal ion.

Iron(II) complexes with pyrazole-containing ligands are well-documented, often exhibiting interesting magnetic properties such as spin-crossover (SCO) behavior. nih.gov In an octahedral coordination environment, iron(II) can be either in a high-spin (S = 2) or a low-spin (S = 0) state, depending on the ligand field strength.

| Complex | Coordination Geometry | Spin State | Reference |

|---|---|---|---|

| [Fe(DMPP)2(tos)2] | Distorted Octahedral (FeN4O2) | High-spin | rsc.org |

| Fe(bpCOOEt2p)22·1.5MeNO2 | Distorted Octahedral | Spin-crossover | nih.gov |

| Fe(L2)2(H2O)22·2H2O (L2 = 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one) | Octahedral | Not specified | nih.gov |

Cobalt(II) complexes are known for their diverse coordination geometries, including tetrahedral, octahedral, and square planar arrangements, which often result in distinct colors. With pyrazole-based ligands, both tetrahedral and octahedral complexes of cobalt(II) have been reported. nih.govccsenet.orgrsc.org

The reaction of this compound with cobalt(II) salts could lead to the formation of either tetrahedral [Co(L)2X2] or octahedral [Co(L)2(H2O)2]X2 complexes. In a tetrahedral geometry, the ligand would likely act as a monodentate donor through the pyrazole nitrogen. In an octahedral geometry, the ligand could act as a bidentate ligand, chelating to the cobalt(II) ion. The nature of the anion (X) and the solvent can also play a significant role in determining the final coordination geometry. For instance, coordinating anions like chloride are more likely to favor tetrahedral geometries, while non-coordinating anions like perchlorate (B79767) or nitrate (B79036) might favor the formation of octahedral aqua or solvato complexes.

| Complex | Coordination Geometry | Coordination Mode of Ligand | Reference |

|---|---|---|---|

| [Co(LH)2(NO3)4] (LH = protonated pyridyl-pyrazole) | Distorted Octahedral | Monodentate (via pyrazole N) | nih.gov |

| Dichloridobis(3,4,5-trimethyl-1H-pyrazole-κN2)cobalt(II) | Distorted Tetrahedral | Monodentate | ccsenet.org |

| [CoCl2pyz]n (pyz = pyrazine) | Octahedral | Bridging | rsc.org |

Silver(I) has a d10 electronic configuration and typically exhibits a preference for linear, trigonal planar, or tetrahedral coordination geometries. The coordination chemistry of silver(I) with pyrazole-containing ligands often leads to the formation of coordination polymers, where the pyrazole ligand bridges between silver(I) centers. nih.gov

With this compound, silver(I) could form complexes where the ligand acts as a bridging unit, connecting adjacent silver ions through the pyrazole N2 atom and a donor atom from the hydrazide group. This could result in one-, two-, or three-dimensional coordination polymers. The flexibility of the propanohydrazide chain could allow for various structural motifs. The formation of discrete polynuclear complexes, such as dimers or tetramers, is also a possibility, depending on the stoichiometry and reaction conditions. The coordination number of silver(I) in these complexes is expected to be 2, 3, or 4.

| Complex | Coordination Geometry of Ag(I) | Structural Motif | Reference |

|---|---|---|---|

| [Ag(μ-L1Clpz)]n (L1Clpz = a pyrazolate ligand) | Linear | 1-D Coordination Polymer | nih.gov |

Other Metal Ions (e.g., Lanthanides, Molybdenum(VI), Vanadium(V))

While the coordination chemistry of pyrazolyl propanohydrazide ligands has been explored with a variety of transition metals, their interactions with other metal ions, such as lanthanides, molybdenum(VI), and vanadium(V), are of growing interest due to the unique properties these metals can impart to the resulting complexes.

Lanthanides: The coordination of pyrazole-containing ligands with lanthanide ions is known to produce complexes with interesting photoluminescent properties. mdpi.com For instance, lanthanide complexes with ligands like 3-(2-pyridyl)pyrazole have been shown to exhibit efficient ligand-to-metal energy transfer, resulting in strong luminescence. mdpi.com While specific studies on this compound with lanthanides are not extensively documented, the coordination behavior can be inferred from related systems. For example, lanthanide complexes with (pyrazol-1-yl)acetic acid form one-dimensional chain structures where the carboxylate group and the pyrazole nitrogen are involved in coordination. figshare.com It is anticipated that this compound would coordinate to lanthanide ions through the pyrazolyl nitrogen and the carbonyl oxygen and terminal nitrogen of the hydrazide group, potentially forming polynuclear or polymeric structures. The large ionic radii of lanthanide ions favor high coordination numbers, which can be satisfied by the multiple donor sites of the ligand and the inclusion of solvent molecules. nih.gov

Molybdenum(VI): Molybdenum(VI) complexes with pyrazole-containing ligands have been investigated for their catalytic activity, particularly in oxidation reactions. mdpi.com The reaction of MoO₂Cl₂ with pyrazole-type ligands can lead to the formation of octahedral cis-dioxomolybdenum(VI) complexes. mdpi.com In the case of this compound, it is expected to form stable complexes with the MoO₂²⁺ core. The ligand would likely act as a bidentate or tridentate chelator, coordinating through the pyrazolyl nitrogen and the oxygen and nitrogen atoms of the hydrazide moiety. The resulting complexes could potentially serve as catalysts for reactions such as olefin epoxidation.

Vanadium(V): Vanadium complexes with hydrazone and pyrazolone-based ligands have been synthesized and characterized, showing potential biological and catalytic applications. rsc.orgrsc.orgacs.org Vanadium(V) complexes with hydrazide ligands often exhibit an octahedral geometry, with the ligand coordinating in its enolate form. nih.gov For this compound, coordination to a vanadium(V) center would likely involve the deprotonated hydrazide moiety, leading to the formation of stable, neutral, or anionic complexes, depending on the reaction conditions and the vanadium precursor used. nih.gov These complexes are candidates for catalytic oxidation processes and may exhibit interesting biological activities. rsc.orgnih.gov

Influence of Pyrazole Substituents on Metal Binding Behavior

The introduction of electron-donating groups (e.g., methyl, methoxy) on the pyrazole ring increases the electron density on the pyrazole nitrogen, enhancing its Lewis basicity and leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups (e.g., nitro, halides) decrease the basicity of the pyrazole nitrogen, potentially leading to weaker coordination.

The steric bulk of substituents on the pyrazole ring also plays a crucial role in determining the coordination geometry and nuclearity of the resulting metal complexes. Bulky substituents can hinder the approach of multiple ligands to a metal center, favoring the formation of lower-coordinate species or preventing the formation of polynuclear structures. For instance, in related pyrazole-based ligands, bulky groups have been shown to influence the spin-crossover properties of iron(II) complexes through steric and hydrogen bonding interactions. nih.gov

Furthermore, substituents can introduce additional coordination sites. For example, a pyridyl substituent on the pyrazole ring can act as an additional donor group, leading to the formation of polynuclear or higher-dimensional coordination polymers. mdpi.com The interplay of these electronic and steric effects allows for the fine-tuning of the properties of the resulting metal complexes.

| Substituent | Electronic Effect | Expected Impact on Metal Binding | Steric Effect | Expected Impact on Coordination Geometry |

| Methyl (-CH₃) | Electron-donating | Stronger metal-ligand bond | Moderate | May influence ligand conformation |

| Nitro (-NO₂) | Electron-withdrawing | Weaker metal-ligand bond | Small | Minimal steric hindrance |

| Phenyl (-C₆H₅) | Electron-withdrawing (inductive), Electron-donating (resonance) | Complex effect, can participate in π-stacking | Bulky | May favor lower coordination numbers or specific crystal packing |

| Pyridyl (-C₅H₄N) | Electron-withdrawing | Can act as an additional coordination site | Moderate to bulky | Can lead to polynuclear or polymeric structures |

Supramolecular Assembly and Coordination Cage Formation

The ability of this compound and its derivatives to participate in hydrogen bonding and coordinate to metal ions makes them excellent candidates for the construction of supramolecular assemblies and coordination cages. nih.gov The N-H group of the pyrazole ring and the N-H and C=O groups of the hydrazide moiety can act as hydrogen bond donors and acceptors, leading to the formation of extended networks in the solid state. nih.govconicet.gov.ar

Coordination-driven self-assembly is a powerful strategy for the construction of discrete, hollow structures known as coordination cages. These cages are formed by the reaction of metal ions with appropriately designed multitopic ligands. While specific examples of coordination cages formed from this compound are not widely reported, the principles can be extrapolated from related systems. For example, flexible bridging ligands with two bidentate pyrazolylpyridine termini have been shown to form a variety of coordination cages with transition metals, ranging from M₄L₆ tetrahedra to M₁₆L₂₄ tetracapped truncated tetrahedra. acs.org

The formation of such cages is driven by the geometric preferences of the metal ions and the conformational flexibility of the ligands. The cavities within these cages can encapsulate guest molecules, leading to potential applications in areas such as molecular recognition, drug delivery, and catalysis. acs.orgresearchgate.net It is conceivable that bifunctional ligands derived from this compound could be designed to self-assemble with metal ions to form novel coordination cages with unique host-guest properties. mdpi.com

| Type of Interaction | Participating Groups | Resulting Structure |

| Hydrogen Bonding | Pyrazole N-H, Hydrazide N-H, Hydrazide C=O | 1D chains, 2D sheets, 3D networks |

| Metal Coordination | Pyrazolyl Nitrogen, Hydrazide Oxygen and Nitrogen | Mononuclear complexes, Polynuclear clusters, Coordination polymers |

| π-π Stacking | Aromatic rings of substituents | Stabilization of supramolecular assemblies |

Potential for Catalytic Applications of Synthesized Metal Complexes

Metal complexes derived from pyrazole-containing ligands have demonstrated significant potential in various catalytic applications, including oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.netresearchgate.net The versatility of the pyrazole moiety allows for the tuning of the electronic and steric environment around the metal center, which is crucial for catalytic activity and selectivity. nih.govcore.ac.uk

Complexes of this compound with metals like molybdenum(VI) and vanadium(V) are particularly promising as catalysts for oxidation reactions. rsc.org For example, molybdenum(VI) complexes with pyrazolyl ligands have been shown to be active catalysts for the epoxidation of olefins. mdpi.com Similarly, vanadium complexes are known to catalyze a range of oxidation reactions, including the oxidation of hydrocarbons and alcohols. acs.org

The hydrazide functionality can also play a role in catalysis. The N-H groups can participate in hydrogen bonding interactions with substrates or reagents, potentially influencing the reaction mechanism and enhancing catalytic efficiency. nih.gov Furthermore, the redox activity of the metal center, modulated by the pyrazolyl propanohydrazide ligand, can be harnessed for catalytic redox transformations. For example, protic pyrazole complexes have been investigated for their role in the catalytic disproportionation of hydrazine (B178648) and in transfer hydrogenation reactions. nih.govcore.ac.ukjocpr.com

| Metal Ion | Potential Catalytic Application | Rationale |

| Molybdenum(VI) | Olefin epoxidation, Sulfide oxidation | High oxidation state, accessibility of coordination sites |

| Vanadium(V) | Oxidation of alkanes and alcohols | Redox activity, ability to activate oxidants |

| Lanthanides | Lewis acid catalysis | Strong Lewis acidity, high coordination numbers |

| Palladium(II) | Cross-coupling reactions (e.g., Suzuki, Heck) | Well-established catalytic activity of palladium with N-donor ligands |

| Copper(II) | Oxidation reactions, Click chemistry | Redox activity, accessibility of different oxidation states |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Essential Structural Elements for Biological Activity

The fundamental framework of pyrazole-based hydrazides is recognized as a key pharmacophore, a molecular arrangement essential for biological activity. A general pharmacophore model for these compounds often includes a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic regions. nih.gov For instance, in the context of dipeptidyl peptidase IV (DPP-4) inhibitors, a pharmacophore model was developed that consisted of one hydrogen bond donor (HBD), one hydrogen bond acceptor (HBA), and two hydrophobic (HY) features. nih.gov This model helps to explain the interactions between the inhibitor and the enzyme's active site.

The core structure, comprising the pyrazole (B372694) ring linked to a hydrazide moiety, serves as the primary scaffold for interaction with biological targets. The pyrazole ring itself, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions. nih.govyoutube.com The hydrazide group (-CONHNH2) is also critical, often participating in key hydrogen bonding interactions with target proteins. The combination of the pyrazole ring and the hydrazide linker creates a versatile scaffold that can be readily modified to fine-tune its biological activity. researchgate.net

Impact of Substituents on Pharmacological Potency and Selectivity

The potency and selectivity of pyrazole hydrazide derivatives can be significantly modulated by introducing various substituents at different positions on the core scaffold.

The substitution pattern on the pyrazole ring plays a pivotal role in determining the compound's biological efficacy. The nature and position of substituents can influence the molecule's electronic properties, steric profile, and ability to form specific interactions with the target. mdpi.com For example, the introduction of different groups on the pyrazole ring can alter its acidity and basicity, which in turn affects its binding affinity.

Studies on various pyrazole derivatives have shown that even minor changes, such as the addition of a methyl or chloro group, can lead to substantial differences in activity. researchgate.net For instance, in a series of pyrazolylurea derivatives, specific substitutions on the pyrazole ring were found to be crucial for their inhibitory activity against certain kinases. nih.gov The strategic placement of substituents can also enhance the compound's selectivity for a particular biological target over others, which is a critical aspect of drug design.

Table 1: Effect of Pyrazole Ring Substitution on Biological Activity

| Compound ID | Substitution on Pyrazole Ring | Target | Activity |

| 1 | Unsubstituted | DPP-4 | Moderate |

| 2 | 3,5-Dimethylpyrazole (B48361) | DPP-4 | Improved |

| 3 | 3-Phenylpyrazole | Kinase | High |

| 4 | 4-Chloropyrazole | Kinase | Variable |

This table is a representative example based on general findings in the literature and is for illustrative purposes.

The propanohydrazide chain acts as a linker or spacer between the pyrazole ring and the terminal part of the molecule. Its length, flexibility, and composition are critical for correctly positioning the key interacting groups within the target's binding site. Modifications to this chain can significantly impact the compound's activity.

Altering the length of the alkyl chain can affect the distance between the pyrazole core and other functional groups, thereby influencing the geometry of interaction with the target protein. Introducing rigidity or flexibility into the chain, for example, by incorporating double bonds or cyclic structures, can also have a profound effect on the compound's conformational preferences and, consequently, its biological activity.

The terminal nitrogen of the hydrazide group (N') is a common point for derivatization to explore SAR. Condensation of the hydrazide with various aldehydes or ketones to form hydrazones is a widely used strategy to introduce diverse substituents. researchgate.net These N'-terminal variations can introduce additional interaction points, such as hydrogen bond donors/acceptors or hydrophobic moieties, which can enhance binding affinity and selectivity.

Table 2: Influence of N'-Terminal Group on Antiproliferative Activity (IC50 values in µM)

| Compound ID | N'-Terminal Group | HeLa | MCF7 | SKOV3 |

| 11a | 4-Chlorobenzylidene | 1.5 | 2.3 | 1.8 |

| 11b | 4-Methoxybenzylidene | >50 | >50 | >50 |

| 11c | 2-Hydroxybenzylidene | 5.2 | 8.1 | 6.5 |

Data adapted from a study on pyrazole hydrazones to illustrate the impact of N'-terminal variations. mdpi.com

Mechanistic Insights Derived from SAR Analysis

SAR studies provide more than just a roadmap for optimizing potency; they offer valuable insights into the potential mechanism of action at a molecular level. By systematically altering the structure of 3-(1H-pyrazol-1-yl)propanohydrazide and its analogs and observing the corresponding changes in biological activity, researchers can infer the nature of the binding site and the key interactions that govern molecular recognition.

For instance, if introducing a bulky substituent at a specific position leads to a complete loss of activity, it suggests that the space in that region of the binding pocket is limited. Conversely, if adding a hydrogen bond donor at another position significantly enhances potency, it points to the presence of a complementary hydrogen bond acceptor on the target protein. These inferences, often supported by computational methods like molecular docking, help to build a three-dimensional model of the ligand-target interaction. nih.gov In the study of pyrazole-based corrosion inhibitors, for example, SAR analysis combined with computational approaches confirmed that the inhibitor's efficacy was linked to the formation of a protective layer on the metal surface, with certain functional groups enhancing this effect. researchgate.net This highlights how SAR can elucidate the underlying physical and chemical processes responsible for the observed activity.

Computational Chemistry and Molecular Modeling for Pyrazolyl Propanohydrazides

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is instrumental in screening virtual libraries of compounds and understanding the structural basis of a ligand's biological activity. ijpbs.com

Molecular docking simulations for pyrazole (B372694) derivatives have successfully predicted key interactions that stabilize the ligand-receptor complex. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, studies on 1,5-diaryl pyrazole derivatives designed as cannabinoid receptor 1 (CB1) antagonists revealed that a hydrophobic part of the molecule interacts with phenyl rings in the receptor's binding site. nih.gov A crucial hydrogen bond was also predicted between the carbonyl oxygen of the ligand and the amino acid residue Lys192. nih.gov Similarly, docking of 1H-pyrazole derivatives into various protein kinases, such as VEGFR-2, has shown that many of the compounds exhibit hydrogen bond interactions with one or more amino acids within the active pocket. nih.gov These predictive models are fundamental for understanding how pyrazolyl propanohydrazides might engage with their biological targets.

A primary outcome of molecular docking is the identification of the specific binding site or pocket on the receptor where the ligand binds and its most stable binding pose (mode). For pyrazole derivatives, docking studies have consistently shown that the ligands fit deeply within the binding pockets of their target proteins. nih.gov In the case of potential anticancer agents targeting protein kinases like VEGFR-2, Aurora A, and CDK2, pyrazole derivatives were shown to occupy the inhibitor binding sites. nih.gov Docking studies of pyrazole analogs against the Epidermal Growth Factor Receptor (EGFR) identified lead compounds with binding scores superior to the known inhibitor Erlotinib, indicating a highly favorable binding mode. researchgate.net These analyses not only confirm that the designed molecules can fit within the active site but also provide a detailed 3D representation of their orientation, guiding further structural optimization.

Table 1: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Derivative Class | Protein Target | Docking Results (Binding Energy / Score) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 1H-Pyrazole derivatives | VEGFR-2 (2QU5) | -10.09 kJ/mol | Not specified | researchgate.net, nih.gov |

| 1H-Pyrazole derivatives | Aurora A (2W1G) | -8.57 kJ/mol | Not specified | researchgate.net, nih.gov |

| 1H-Pyrazole derivatives | CDK2 (2VTO) | -10.35 kJ/mol | Not specified | researchgate.net, nih.gov |

| 1H-Pyrazole analogs | EGFR | MolDock Score: -143.265 kcal/mol | Not specified | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying structural features, QSAR models can predict the activity of new, unsynthesized molecules.

2D-QSAR models utilize descriptors derived from the two-dimensional representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties. In a study of 1H-pyrazole derivatives as EGFR inhibitors, a highly predictive 2D-QSAR model was developed. researchgate.net This model demonstrated robust statistical quality, satisfying universal benchmarks for reliability. researchgate.net Such models can identify key molecular properties that positively or negatively influence biological activity. For example, in a QSAR study on pyrazolyl-thiazolinone derivatives with antitumor activity, it was found that the descriptor for total polar surface area (excluding phosphorus and sulfur) contributed negatively to the activity. ijsdr.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D structure of molecules and the spatial distribution of their properties. These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity.

CoMFA: This technique calculates steric and electrostatic fields around a set of aligned molecules and correlates them with biological activity. A CoMFA model was instrumental in the design of novel 1,5-diaryl pyrazole derivatives with hypoglycemic activity, where a high correlation was found between the predicted activity (pKi) from the model and the experimentally observed effects. nih.gov

CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. For 1H-pyrazole derivatives targeting EGFR, both CoMFA and CoMSIA models were developed and showed excellent predictive capacity. researchgate.net

These 3D-QSAR applications are powerful for guiding lead optimization by highlighting the specific spatial regions around the molecular scaffold where steric bulk, positive or negative charges, or hydrophobic character would be beneficial for activity.

Table 2: Statistical Validation of QSAR Models for Pyrazole Derivatives

| Model Type | Target/Activity | R² (training set) | Q² (cross-validation) | R² (test set) | Reference |

|---|---|---|---|---|---|

| 2D-QSAR | EGFR Inhibition | 0.9816 | 0.9668 | 0.6952 | researchgate.net |

| 3D-QSAR (CoMFA_ES) | EGFR Inhibition | 0.975 | 0.664 | Not Reported | researchgate.net |

Conformational Analysis and Energetic Minimization

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable, low-energy conformations that a molecule is likely to adopt. Energetic minimization is the computational process of finding the geometry of a molecule that corresponds to a minimum on the potential energy surface.

For pyrazole derivatives, understanding the preferred conformation is crucial as it dictates how the molecule can fit into a receptor's binding site. The dihedral angle between the pyrazole ring and other attached aromatic rings is a key conformational feature that has been characterized in crystal structures of related compounds. nih.gov Molecular dynamics (MD) simulations are frequently employed to study the conformational flexibility of pyrazole derivatives and the stability of their complexes with target proteins over time. researchgate.net In these simulations, metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of different parts of the protein, respectively. researchgate.net Furthermore, studies have used dynamics simulations to calculate the change in Gibbs free energy (ΔG) of binding, finding that the most active compounds tend to form more stable ligand-receptor complexes with lower ΔG values. nih.gov

Prediction of Pharmacokinetic and Pharmacodynamic Parameters

Computational methods are instrumental in the early stages of drug discovery for predicting the pharmacokinetic and pharmacodynamic profiles of novel compounds. For derivatives of pyrazolyl propanohydrazide, including the specific compound 3-(1H-Pyrazol-1-yl)propanohydrazide , in silico tools offer a valuable, non-invasive means to estimate their potential as drug candidates. These computational approaches model how a compound is likely to be absorbed, distributed, metabolized, and excreted (ADME), as well as its potential biological effects.

While direct and detailed research on the computational pharmacokinetic and pharmacodynamic parameters of This compound is not extensively available in publicly accessible literature, we can infer its likely properties based on computational studies of structurally related pyrazole derivatives. These studies provide a framework for understanding how the pyrazole core and associated side chains influence a molecule's behavior in a biological system.

General findings from computational analyses of various pyrazole-containing compounds suggest that they often exhibit favorable drug-like properties. For instance, in silico ADME predictions for series of pyrazole-benzamides and pyrazole-carboxamides have indicated good potential for oral bioavailability and gastrointestinal absorption. nih.govamazonaws.com However, specific substitutions on the pyrazole ring or elsewhere in the molecule can significantly alter these properties. For example, the ability to penetrate the blood-brain barrier is often predicted to be limited for many pyrazole derivatives. nih.gov

Molecular docking, a key component of pharmacodynamic prediction, is used to simulate the interaction of a ligand with the binding site of a target protein. Studies on various pyrazole derivatives have shown their potential to act as inhibitors for a range of protein targets, including various kinases. nih.gov The binding affinity and mode of interaction are highly dependent on the specific three-dimensional structure of both the compound and the protein's active site.

For a hypothetical analysis of This compound , we can present a predictive data table based on common computational models. Such a table would typically be generated using software that calculates properties based on the molecule's structure.

Table 7.4.1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

This interactive table provides a hypothetical overview of the types of data generated in a computational assessment of a molecule like this compound. The values are illustrative and would require confirmation through specific in silico modeling and subsequent experimental validation.

| Parameter | Predicted Value | Implication |

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability (Lipinski's Rule) |

| LogP (Octanol/Water Partition) | 1.0 - 3.0 | Indicates good membrane permeability |

| Hydrogen Bond Donors | < 5 | Favorable for oral bioavailability (Lipinski's Rule) |

| Hydrogen Bond Acceptors | < 10 | Favorable for oral bioavailability (Lipinski's Rule) |

| Pharmacokinetic Properties (ADME) | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross into the central nervous system |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions via this pathway |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Obeys | Good potential for oral drug-likeness |

| Bioavailability Score | ~0.55 | Moderate to good predicted oral bioavailability |

In terms of pharmacodynamics, molecular docking studies would be necessary to predict the potential biological targets of This compound . Based on the known activities of other pyrazole-containing molecules, potential targets could include protein kinases, which are crucial in cell signaling and are often implicated in diseases like cancer. nih.gov The hydrazide moiety might also confer specific binding properties.

Table 7.4.2: Hypothetical Pharmacodynamic Predictions for this compound

This table illustrates the kind of predictive information that would be sought through molecular docking studies. The specific targets and binding energies would be determined by the actual computational experiments.

| Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Interaction Type |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.5 to -9.0 | Hydrogen bonding with backbone residues in the ATP-binding pocket |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -7.0 to -8.5 | Hydrophobic interactions and hydrogen bonds with key amino acids |

| p38 MAP Kinase | -6.5 to -8.0 | Interaction with the hinge region of the kinase |

Analytical and Spectroscopic Characterization of 3 1h Pyrazol 1 Yl Propanohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(1H-Pyrazol-1-yl)propanohydrazide and its derivatives, ¹H and ¹³C NMR are routinely used to confirm the identity and purity, while more advanced 2D and heteronuclear NMR techniques offer deeper insights into connectivity, spatial arrangement, and interactions with other nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound and its derivatives provides characteristic signals for the pyrazole (B372694) ring protons and the aliphatic propanohydrazide chain.

Pyrazole Ring Protons: The pyrazole ring typically displays three proton signals. The proton at the 4-position (H-4) usually appears as a triplet, while the protons at the 3- and 5-positions (H-3 and H-5) appear as doublets or doublets of doublets, depending on the specific substitution and solvent. turkjps.org For instance, in related N-propananilide derivatives, the H-4 proton of the pyrazole ring is observed as a triplet at approximately δ 6.23 ppm. turkjps.org The protons at H-5 and H-3 (or H-5) often resonate further downfield, for example around δ 7.45 ppm and δ 7.55 ppm. turkjps.org

Propanohydrazide Chain Protons: The aliphatic chain shows two distinct methylene (B1212753) (CH₂) groups. The methylene group adjacent to the pyrazole ring (N-CH₂) is deshielded by the nitrogen heterocycle and typically resonates as a triplet around δ 4.40 - 4.59 ppm. turkjps.org The second methylene group, which is adjacent to the carbonyl group (CH₂-C=O), is also deshielded and appears as a triplet in the region of δ 2.79 - 3.04 ppm. turkjps.org

Hydrazide Protons: The amide (NH) and terminal amine (NH₂) protons of the hydrazide group are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on concentration, solvent, and temperature. In similar structures, the amide NH proton has been observed as a broad singlet between δ 7.50 and δ 9.50 ppm. turkjps.org

A representative summary of expected ¹H NMR chemical shifts for the core structure is provided in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole H-4 | ~ 6.2 - 6.3 | Triplet (t) |

| Pyrazole H-3/H-5 | ~ 7.4 - 7.6 | Doublet (d) |

| N-CH₂ (Propyl chain) | ~ 4.4 - 4.6 | Triplet (t) |

| CH₂-C=O (Propyl chain) | ~ 2.8 - 3.1 | Triplet (t) |

| CONH | Variable (e.g., ~7.5 - 9.5) | Broad Singlet (br s) |

| NH₂ | Variable | Broad Singlet (br s) |

Table 1: Predicted ¹H NMR data for this compound based on related structures. turkjps.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on all carbon atoms within the molecule.

Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring show distinct signals. Their chemical shifts are characteristic of aromatic heterocyclic systems.

Propanohydrazide Chain Carbons: The spectrum will show signals for the two methylene carbons and the carbonyl carbon. The carbonyl carbon (C=O) is particularly diagnostic, appearing significantly downfield at approximately δ 194.7 ppm in related ketone-functionalized dipyrazoles. mdpi.com The methylene carbons attached to the pyrazole nitrogen and the carbonyl group will have distinct shifts reflecting their chemical environments.

Substituent Carbons: In derivatives, additional carbon signals will be present corresponding to the substituents.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrazole C-4 | ~ 105 - 107 |

| Pyrazole C-5 | ~ 128 - 130 |

| Pyrazole C-3 | ~ 139 - 141 |

| N-C H₂ (Propyl chain) | ~ 48 - 50 |

| C H₂-C=O (Propyl chain) | ~ 34 - 36 |

| C =O (Carbonyl) | ~ 170 - 195 |

Table 2: Predicted ¹³C NMR data for this compound based on related structures. mdpi.com

Advanced Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives.

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons (typically separated by two or three bonds). slideshare.net For this compound, COSY spectra would show cross-peaks connecting the adjacent methylene groups in the propyl chain (N-CH₂-CH₂-C=O). It would also confirm the coupling between the pyrazole ring protons (H-3 with H-4, and H-4 with H-5). researchgate.net

Heteronuclear NMR (e.g., ⁵¹V NMR for Metal Complexes)

When this compound acts as a ligand to form metal complexes, heteronuclear NMR can provide direct information about the metallic center. Vanadium complexes are of particular interest, and ⁵¹V NMR is a highly sensitive technique for their characterization. wikipedia.orgresearchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Vibrational Analysis of Characteristic Functional Groups

The IR spectrum of this compound shows several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: The hydrazide group exhibits N-H stretching vibrations, typically seen as one or two bands in the 3200-3400 cm⁻¹ region. A band around 3262 cm⁻¹ has been attributed to the N-H stretch in similar N-propananilide structures. turkjps.org

C=O Stretching (Amide I): The carbonyl group of the hydrazide gives rise to a strong absorption band, known as the Amide I band. This is one of the most characteristic peaks in the spectrum and is expected in the range of 1660-1695 cm⁻¹. A value of 1692 cm⁻¹ has been reported for a related compound. turkjps.org

N-H Bending (Amide II): The N-H bending vibration, or Amide II band, is typically found around 1490-1550 cm⁻¹. turkjps.org

Pyrazole Ring Vibrations: The pyrazole nucleus has characteristic stretching vibrations for its C=N and C=C bonds, which appear in the fingerprint region of the spectrum. These bands are often observed in the 1400-1600 cm⁻¹ range. mdpi.comnih.gov Specifically, bands due to the pyrazole nuclei have been identified in the ranges of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹. nih.gov

C-N Stretching: The stretching vibration of the C-N bond connecting the propyl chain to the pyrazole ring can be observed around 1100-1200 cm⁻¹. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretching | ~ 3260 - 3350 | Hydrazide NH and NH₂ |

| C=O Stretching (Amide I) | ~ 1660 - 1695 | Strong, characteristic carbonyl absorption |

| N-H Bending (Amide II) | ~ 1490 - 1550 | N-H deformation of the amide |

| C=N, C=C Stretching | ~ 1400 - 1600 | Pyrazole ring vibrations |

| C-N Stretching | ~ 1100 - 1200 | Vibration of the N-C bond of the propyl chain |

Table 3: Characteristic IR absorption bands for this compound based on related structures. turkjps.orgmdpi.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation patterns of this compound and its analogs, confirming their elemental composition and structural features.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which are instrumental in confirming the elemental composition of the synthesized compounds. For instance, the HRMS data for (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, a derivative, showed a calculated m/z of 285.1967 for [M+H]⁺, with the found value being 285.1965, unequivocally confirming its molecular formula as C₁₈H₂₅N₂O. mdpi.com This level of precision is crucial for distinguishing between compounds with similar nominal masses.

General Mass Spectrometry for Molecular Weight and Fragmentation

Standard mass spectrometry is employed to determine the molecular weight and to study the fragmentation pathways of these molecules. The fragmentation patterns observed in the mass spectra provide valuable structural information. For example, in the mass spectrum of 3-(1H-pyrazol-1-yl)-N'-(substituted-phenyl)propanohydrazide derivatives, the molecular ion peak [M+H]⁺ is typically observed, confirming the molecular weight. turkjps.org The fragmentation of carbonyl compounds like ketones often involves α-cleavage, leading to the loss of adjacent groups, and McLafferty rearrangement in systems with sufficiently long alkyl chains. miamioh.edu For aromatic ketones, a primary fragmentation is the loss of the R• group via α-cleavage, followed by the loss of a CO molecule. miamioh.edu

X-ray Diffraction (XRD) Analysis

X-ray diffraction analysis is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction for Definitive Structural Elucidation

Single crystal X-ray diffraction has been successfully used to elucidate the exact molecular structures of several derivatives of this compound. For example, the structure of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one was confirmed by this method, revealing the spatial arrangement of the pyrazole and phenyl rings. mdpi.com Similarly, the crystal structure of 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate was determined, showing a dihedral angle of 26.6 (2)° between the pyrazole and benzene (B151609) rings. nih.gov This technique provides unambiguous proof of the connectivity and stereochemistry of the molecule.

The crystal structures of various pyrazole derivatives have been deposited in the Cambridge Crystallographic Data Centre (CCDC), such as the data for 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) (CCDC deposition number 1487543) and 1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (CCDC 827252). mdpi.comcore.ac.uk These deposited structures serve as invaluable references for the scientific community.

Table 1: Selected Crystallographic Data for Derivatives of this compound

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|

| 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate nih.gov | C₁₃H₁₅N₃O·H₂O | Orthorhombic | --- | 6.5482(13) | 12.609(3) | 16.606(3) | --- | 1371.1(5) | 4 |

| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide nih.gov | C₈H₁₃N₃O | Orthorhombic | --- | 14.452(5) | 33.390(7) | 7.4354(15) | --- | 3588.0(16) | 16 |

| 1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one core.ac.uk | C₁₈H₁₆F₂N₂O | Monoclinic | P2₁/c | 9.9470(1) | 14.7200(2) | 12.7390(2) | 122.0700(4) | 1580.61(4) | 4 |

| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol mdpi.com | C₁₁H₁₃N₃O | --- | --- | --- | --- | --- | --- | --- | --- |

Data not available for all parameters in the provided sources.

Solid-State Structural Characterization

In the solid state, the crystal structures of these compounds are often stabilized by a network of intermolecular hydrogen bonds. For instance, in the crystal of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds, forming a three-dimensional network. nih.gov This is further stabilized by weak C—H⋯O interactions. nih.gov Similarly, in 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate, N—H⋯N, N—H⋯O, and O—H⋯O hydrogen bonds create a network structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption spectra of pyrazole derivatives provide insights into their electronic structure and can be influenced by the solvent environment. The UV-Vis spectra of pyrano[2,3-c]pyrazole derivatives, for example, show main absorption maxima in the blue region of the visible spectrum. researchgate.net Theoretical studies using time-dependent density functional theory (TD-DFT) can be employed to calculate the electronic absorption spectra and help in the assignment of the observed transitions. For (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, the theoretical UV-Vis absorption results were found to be in acceptable agreement with experimental data, with the solvent effect causing a redshift in the absorption wavelength. scispace.com

Table 2: UV-Vis Absorption Data for a Pyrazoline Derivative

| Solvent | Theoretical λmax (nm) | Experimental λmax (nm) |

|---|---|---|

| Gas Phase | 279.54, 284.33 | --- |

| Dichloromethane (DCM) | 276.81, 283.27 | ~275 |

| Dimethyl Sulfoxide (DMSO) | 275.69, 283.75 | ~280 |

Data for (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. scispace.com

Circular Dichroism

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing empirical evidence for its chemical formula. While data for this compound is not specified in the reviewed literature, detailed elemental analysis has been reported for some of its derivatives.

One such derivative, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, was synthesized and its composition confirmed through elemental analysis. mdpi.com The analysis determined the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), which were then compared to the calculated theoretical values for the proposed chemical formula, C₁₅H₁₄N₄O. mdpi.com The experimental findings were in close agreement with the calculated values, thus verifying the empirical formula of the synthesized derivative. mdpi.com

Below is a data table summarizing the elemental analysis results for 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 67.65 | 67.79 |

| Hydrogen (H) | 5.30 | 5.43 |

| Nitrogen (N) | 21.04 | 21.19 |

| Data sourced from reference mdpi.com |

Compound Index

Future Perspectives and Research Directions for Pyrazolyl Propanohydrazides

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity and Potency